Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone)

1-(2,6-Dimethylpyridin-4-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-(2,6-dimethyl-4-pyridinyl)-
- 1-(2,6-dimethylpyridin-4-yl)ethanone
- Ethanone, 1-(2,6-dimethyl-4-pyridinyl)
- Ethanone, 1-(2,6-dimethyl-4-pyridinyl)- (9CI)
- 2,6-Dimethyl-4-acetylpyridine
- 4-Acetyl-2,6-dimethylpyridine
- Ketone,2,6-dimethyl-4-pyridyl methyl (6CI)
- FLQWILGTHKHWNV-UHFFFAOYSA-N
- AB31118
- AS-43427
- DTXSID10530146
- EN300-126484
- CS-0232178
- SCHEMBL5762468
- 72693-15-3
- 1-(2,6-dimethylpyridin-4-yl)ethan-1-one
- MFCD07367302
- AKOS006287701
- DB-286927
- ETHANONE, 1-(2,6-DIMETHYL-4-PYRIDINYL)-
- 1-(2,6-Dimethylpyridin-4-yl)ethanone
-
- MDL: MFCD07367302
- Inchi: InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5H,1-3H3
- InChI Key: FLQWILGTHKHWNV-UHFFFAOYSA-N
- SMILES: CC1=NC(=CC(=C1)C(=O)C)C
Computed Properties
- Exact Mass: 149.08413
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
1-(2,6-Dimethylpyridin-4-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126484-0.25g |
1-(2,6-dimethylpyridin-4-yl)ethan-1-one |
72693-15-3 | 95% | 0.25g |
$457.0 | 2023-06-08 | |
TRC | D461943-50mg |
1-(2,6-Dimethylpyridin-4-yl)ethanone |
72693-15-3 | 50mg |
$ 230.00 | 2022-06-05 | ||
Enamine | EN300-126484-2.5g |
1-(2,6-dimethylpyridin-4-yl)ethan-1-one |
72693-15-3 | 95% | 2.5g |
$1936.0 | 2023-06-08 | |
Enamine | EN300-126484-1000mg |
1-(2,6-dimethylpyridin-4-yl)ethan-1-one |
72693-15-3 | 95.0% | 1000mg |
$922.0 | 2023-10-02 | |
Enamine | EN300-126484-10000mg |
1-(2,6-dimethylpyridin-4-yl)ethan-1-one |
72693-15-3 | 95.0% | 10000mg |
$7468.0 | 2023-10-02 | |
Enamine | EN300-126484-100mg |
1-(2,6-dimethylpyridin-4-yl)ethan-1-one |
72693-15-3 | 95.0% | 100mg |
$320.0 | 2023-10-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302848-250mg |
1-(2,6-Dimethylpyridin-4-yl)ethan-1-one |
72693-15-3 | 95+% | 250mg |
¥3540.00 | 2024-05-02 | |
A2B Chem LLC | AC53354-5g |
1-(2,6-Dimethylpyridin-4-yl)ethanone |
72693-15-3 | 95% | 5g |
$4063.00 | 2024-04-19 | |
1PlusChem | 1P005G3U-500mg |
1-(2,6-Dimethylpyridin-4-yl)ethanone |
72693-15-3 | 95% | 500mg |
$834.00 | 2025-02-21 | |
1PlusChem | 1P005G3U-100mg |
Ethanone, 1-(2,6-dimethyl-4-pyridinyl)- |
72693-15-3 | 95% | 100mg |
$391.00 | 2025-03-21 |
1-(2,6-Dimethylpyridin-4-yl)ethanone Related Literature
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Additional information on 1-(2,6-Dimethylpyridin-4-yl)ethanone
1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comprehensive Overview
1-(2,6-Dimethylpyridin-4-yl)ethanone, also known by its CAS number 72693-15-3, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, with its unique structure and properties, plays a pivotal role in various chemical applications. In this article, we delve into the latest research findings, structural insights, and potential uses of this intriguing molecule.
The molecular structure of 1-(2,6-Dimethylpyridin-4-yl)ethanone consists of a pyridine ring substituted with two methyl groups at positions 2 and 6, along with a ketone group at position 4. This configuration imparts the compound with distinct electronic and steric properties. Recent studies have highlighted its role as a building block in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials are widely used in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
One of the most exciting developments involving 1-(2,6-Dimethylpyridin-4-yl)ethanone is its application in the field of optoelectronics. Researchers have demonstrated that this compound can serve as a precursor for organic semiconductors, which are critical components in modern electronic devices such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The compound's ability to form stable charge transfer complexes has been extensively studied, revealing its potential for enhancing device efficiency and stability.
In addition to its electronic applications, 1-(2,6-Dimethylpyridin-4-yl)ethanone has also found utility in medicinal chemistry. Recent studies have explored its role as a lead compound in drug discovery programs targeting various diseases. Its unique pharmacokinetic properties and ability to interact with biological systems make it an attractive candidate for further investigation. For instance, researchers have reported that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities in preclinical models.
The synthesis of 1-(2,6-Dimethylpyridin-4-yl)ethanone has been optimized through various methodologies to ensure scalability and cost-effectiveness. Traditional routes involve Friedländer-type cyclizations or tandem reactions that combine multiple steps into a single pot process. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
From an environmental perspective, the ecological impact of 1-(2,6-Dimethylpyridin-4-yl)ethanone has been a topic of recent interest. Studies have shown that the compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, ongoing research is focused on understanding its long-term persistence in the environment and potential for bioaccumulation. These findings are crucial for ensuring the sustainable use of this compound in industrial processes.
In conclusion, 1-(2,6-Dimethylpyridin-4-yl)ethanone, with its CAS number 72693-15-3, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across electronics, materials science, and medicine underscore its importance as a key building block in contemporary chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future technologies.
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